N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide, commonly known as TAK-915, is a novel small molecule drug that has shown potential in treating neurological disorders such as Alzheimer's disease, schizophrenia, and depression. TAK-915 acts as a selective antagonist for G protein-coupled receptor 40 (GPR40), which is expressed in the brain and has been implicated in various neurological processes.
Mecanismo De Acción
TAK-915 acts as a selective antagonist for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide, which is expressed in the brain and has been implicated in various neurological processes. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide is a member of the G protein-coupled receptor family and is involved in the regulation of glucose and lipid metabolism. By blocking the activity of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide, TAK-915 may modulate the release of neurotransmitters and improve cognitive function.
Biochemical and Physiological Effects
TAK-915 has been shown to improve cognitive function and reduce symptoms of neurological disorders in preclinical models. The drug may modulate the release of neurotransmitters by blocking the activity of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide, which is expressed in the brain and has been implicated in various neurological processes. TAK-915 may also reduce inflammation and oxidative stress, which are associated with the pathogenesis of Alzheimer's disease and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-915 has several advantages for lab experiments, including its high degree of purity and selectivity for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide. The drug has been extensively studied in preclinical models and has shown promising effects in improving cognitive function and reducing symptoms of neurological disorders. However, TAK-915 has some limitations, including its limited solubility and potential toxicity at high doses. Further studies are needed to determine the optimal dose and duration of treatment for TAK-915.
Direcciones Futuras
There are several future directions for the development of TAK-915 and related compounds. One direction is to optimize the pharmacokinetic properties of TAK-915, such as its solubility and bioavailability, to improve its efficacy and safety. Another direction is to investigate the potential of TAK-915 in combination with other drugs or therapies for the treatment of neurological disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of TAK-915 and to identify potential biomarkers for patient selection and monitoring. Overall, TAK-915 represents a promising new approach for the treatment of neurological disorders, and further research is needed to fully realize its potential.
Métodos De Síntesis
The synthesis of TAK-915 involves several steps, including the reaction of 2-(1-propylindol-3-yl)sulfonyl chloride with N-(2-chloro-5-trifluoromethylphenyl)acetamide in the presence of a base, followed by purification and crystallization. The final product is a white crystalline powder with a high degree of purity.
Aplicaciones Científicas De Investigación
TAK-915 has been extensively studied in preclinical models, and the results have shown promising effects in improving cognitive function and reducing symptoms of neurological disorders. In a study using a mouse model of Alzheimer's disease, TAK-915 improved learning and memory deficits and reduced amyloid beta accumulation in the brain. In another study using a rat model of schizophrenia, TAK-915 improved cognitive deficits and reduced hyperactivity and impulsivity.
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N2O3S/c1-2-9-26-11-18(14-5-3-4-6-17(14)26)30(28,29)12-19(27)25-16-10-13(20(22,23)24)7-8-15(16)21/h3-8,10-11H,2,9,12H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANOIBQWLJQUQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.